Deoxycytidine Kinase Inhibition Matched to Natural Substrate Affinity
2-Thio-2'-deoxycytidine inhibits human deoxycytidine kinase (dCK) with an IC₅₀ of 0.00091 mM (0.91 µM), determined in 50 mM Tris buffer at pH 7.6 [1]. In the same enzyme system, the natural substrate 2'-deoxycytidine (dCyd) exhibits a Km of 0.001 mM (1 µM) [2]. This means Thio-dC binds dCK with an affinity comparable to that of the physiological ligand—a property not shared by most other dCyd analogs. For context, gemcitabine (2',2'-difluoro-dCyd) and cytarabine (ara-C) are substrates of dCK but are not potent inhibitors at comparable concentrations; their primary pharmacological activity depends on downstream incorporation and chain termination rather than kinase-level blockade. The near-equivalence of the Thio-dC IC₅₀ and the natural dCyd Km implies that at equimolar concentrations, Thio-dC can effectively compete with endogenous dCyd for the dCK active site, providing a tool to conditionally attenuate the nucleoside salvage phosphorylation pathway.
| Evidence Dimension | Inhibitory potency at human deoxycytidine kinase (dCK) vs. natural substrate affinity |
|---|---|
| Target Compound Data | IC₅₀ = 0.00091 mM (0.91 µM) |
| Comparator Or Baseline | Native 2'-deoxycytidine Km = 0.001 mM (1 µM) |
| Quantified Difference | IC₅₀/Km ratio ≈ 0.91; Thio-dC IC₅₀ is approximately equal to the natural substrate Km |
| Conditions | Recombinant human dCK; 50 mM Tris buffer, pH 7.6; biochemical assay (Yu et al. 2010, J. Biomol. Screen.) |
Why This Matters
A compound that inhibits dCK with potency matching the natural substrate affinity enables competitive blockade of the nucleoside salvage pathway at the kinase level—a capability distinct from analogs that act as substrates without meaningful kinase inhibition.
- [1] BRENDA Enzyme Database. Ligand LP-503392 (2-thio-2'-deoxycytidine). IC₅₀ Value: 0.00091 mM in 50 mM Tris (pH 7.6). Data extracted from: Yu XC, Miranda M, Liu Z, Patel S, Nguyen N, Carson K, Liu Q, Swaffield JC. J Biomol Screen. 2010;15:72-79. View Source
- [2] BRENDA Enzyme Database. Literature summary extracted from Yu et al. (2010). KM Value for 2'-deoxycytidine: 0.001 mM. EC 2.7.1.74, Homo sapiens. View Source
